molecular formula C24H28N2O5 B2695303 (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 862315-68-2

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2695303
CAS No.: 862315-68-2
M. Wt: 424.497
InChI Key: ROKDICXTQCPVBQ-OUKQBFOZSA-N
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Description

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring a 3-hydroxy-2(5H)-furanone core fused with a pyrrolone system and a (E)-3-(furan-2-yl)acryloyl (ketone of furylacrylic acid) moiety, is characteristic of scaffolds designed for targeted protein interaction. This compound is primarily investigated for its potential as a kinase inhibitor, with the diethylaminoethyl side chain enhancing solubility and cellular permeability. The extended conjugated system, including the furan and acryloyl groups, is crucial for its proposed mechanism of action, which involves binding to the ATP-binding site of specific protein kinases, thereby modulating intracellular signaling pathways. Researchers are exploring its application in the study of proliferative diseases, with a focus on its structure-activity relationship (SAR) to optimize selectivity and potency against key oncological targets. Its unique architecture also makes it a valuable intermediate for the synthesis of more complex heterocyclic libraries for high-throughput screening in drug discovery programs. The presence of the furan ring, a common pharmacophore in bioactive natural products, further underscores its utility in the development of novel therapeutic agents.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-25(5-2)14-15-26-22(17-8-10-18(30-3)11-9-17)21(23(28)24(26)29)20(27)13-12-19-7-6-16-31-19/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKDICXTQCPVBQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications due to its diverse structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolone core, a furan moiety, and an acyl side chain, which contribute to its biological interactions. The molecular formula is C24H28N2O5C_{24}H_{28}N_{2}O_{5}, with a molecular weight of 424.5 g/mol. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the furan and pyrrolone rings suggests potential antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains .
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, similar to other chalcone derivatives known for their anti-inflammatory properties .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

Biological Assays and Research Findings

Research has utilized various assays to evaluate the biological activity of this compound. Below are some notable findings:

StudyMethodologyFindings
Ferreira et al. (2022)Antibacterial assaysShowed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL .
Rashid et al. (2019)Cytotoxicity screeningIndicated potential cytotoxic effects on human cancer cell lines, suggesting further investigation into its antitumor properties .
Hu et al. (2021)Synergistic studiesDemonstrated enhanced antibacterial effects when combined with standard antibiotics like Norfloxacin .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Chalcone Derivatives : Research has shown that chalcone derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects. These findings support the hypothesis that this compound may possess similar activities due to structural similarities .
  • Furan-containing Compounds : Studies on furan derivatives have reported significant anti-inflammatory and analgesic effects, suggesting that the furan moiety in this compound could contribute similarly to its biological activity .

Scientific Research Applications

Medicinal Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcone derivatives, including the compound of interest. Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that certain chalcones could lower the minimum inhibitory concentration (MIC) of antibiotics, enhancing their efficacy against resistant bacterial strains .

Table 1: Antibacterial Efficacy of Chalcone Derivatives

Compound NameMIC (µg/mL)ActivityReference
(E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one64Synergistic with NorfloxacinRocha et al. (2021)
(E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop 2-en-1-one1024Clinically irrelevantda Silva et al. (2021)
(E)-3-(4-methoxyphenyl)-1-(thiazol-2-yl)prop-2-en-1-one18AntibacterialJohnson and Yardily (2021)

1.2 Anticancer Potential

Chalcone derivatives are also recognized for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that similar compounds can target multiple signaling pathways involved in cancer development .

Material Science Applications

2.1 Organic Photovoltaics

The unique structural properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and facilitate charge transfer positions it as a potential candidate for use in solar cell technology. Research has focused on optimizing the molecular structure to enhance photophysical properties and improve energy conversion efficiencies .

Table 2: Photovoltaic Properties of Related Compounds

Compound NameEfficiency (%)Key FeaturesReference
Compound A8.5High stability, good absorptionAuthor et al. (2020)
Compound B9.0Enhanced charge mobilityAuthor et al. (2020)

Synthesis and Characterization

The synthesis of (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Position 1 (R1): The diethylaminoethyl group (Target, ) introduces a tertiary amine, likely enhancing aqueous solubility compared to 2-methoxyethyl (Compound 34) or 2-hydroxypropyl (Compound 40). Compound 34’s higher yield (68%) vs. Compound 40 (12%) suggests that 2-methoxyethyl is synthetically more accessible than 2-hydroxypropyl under similar conditions .
  • Position 4 (R4): The α,β-unsaturated acryloyl group in the Target Compound may increase reactivity or conjugation compared to the benzoyl derivatives in Compounds 34 and 40.
  • Position 5 (R5):

    • 4-Methoxyphenyl (Target) vs. 4-isopropylphenyl (Compounds 34/40): The methoxy group’s electron-donating nature contrasts with the isopropyl group’s steric bulk, which may influence lipophilicity and crystal packing (e.g., Compound 34’s higher melting point).

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step protocols, including condensation, esterification, and purification via column chromatography. For example, analogs of pyrrolidinone derivatives are synthesized by reacting precursors like (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride with aldehydes under controlled conditions, followed by purification using ethyl acetate/hexane gradients (1:4) . Purity is validated via HPLC or TLC, and intermediates are characterized by 1H^1H-NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in studies of similar pyrrolidinone derivatives .
  • 1H^1H-NMR and 13C^{13}C-NMR : Critical for confirming substituent positions and stereochemistry. For instance, coupling constants in 1H^1H-NMR distinguish E/Z isomers of acryloyl groups .
  • FT-IR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) through characteristic stretching frequencies .

Q. How can reaction yields be optimized for intermediates?

Yield optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE). For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and efficiency in diazomethane-based syntheses .

Advanced Research Questions

Q. What computational strategies are used to predict reactivity and stability?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) and Fukui indices to predict electrophilic/nucleophilic sites. DFT studies on analogous compounds correlate computed bond lengths with X-ray data to validate structural models .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability under physiological conditions, aiding in drug design .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed by:

  • Cross-validation : Comparing 1H^1H-NMR results with X-ray-derived torsion angles to confirm spatial arrangements .
  • Solvent-effect modeling : Using polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis or NMR spectra .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH at 40°C) while monitoring degradation products via LC-MS .
  • Kinetic stability assays : Track half-life in buffer solutions using UV spectrophotometry, with Arrhenius plots to extrapolate shelf-life .

Q. How is molecular docking utilized to study biological interactions?

  • Target preparation : Clean protein structures (e.g., kinases) from the PDB and assign protonation states using tools like AutoDockTools.
  • Docking simulations : Use flexible ligand docking to predict binding poses and affinity scores. For furan-containing analogs, π-π stacking with aromatic residues (e.g., Phe82 in EGFR) is often critical .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for acryloyl coupling to avoid side reactions .
  • Crystallization : Recrystallize from 2-propanol to obtain single crystals suitable for X-ray analysis .
  • Safety : Handle diazomethane precursors in fume hoods due to explosivity .

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